molecular formula C13H8F3N B11876233 1-(Trifluoromethyl)naphthalene-2-acetonitrile

1-(Trifluoromethyl)naphthalene-2-acetonitrile

Cat. No.: B11876233
M. Wt: 235.20 g/mol
InChI Key: XZCSHBFUDYGMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)naphthalene-2-acetonitrile is an organic compound with the molecular formula C13H8F3N and a molecular weight of 235.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetonitrile typically involves the metalation of 1-(trifluoromethyl)naphthalene. This process includes the use of organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-2-acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-2-acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and acetonitrile groups. These interactions can affect the kinetic acidity of arenes and naphthalenes, influencing various chemical pathways . The compound’s effects are mediated by its ability to participate in electron-transfer reactions and form stable intermediates.

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-2-acetonitrile can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)naphthalene-1-acetonitrile: Similar structure but with different positional isomerism.

    1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[1-(trifluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2

InChI Key

XZCSHBFUDYGMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.